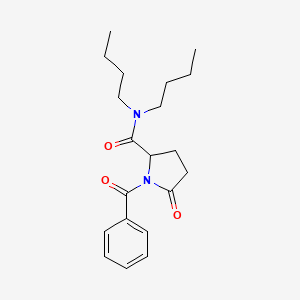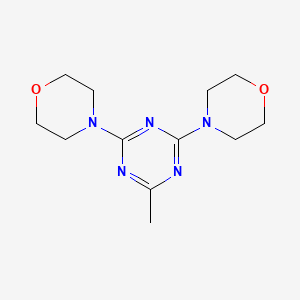
(Aa-utp)sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Aa-utp)sodium salt, also known as aminoallyl-uridine-5’-triphosphate sodium salt, is a modified nucleotide used in various biochemical and molecular biology applications. It is a derivative of uridine triphosphate (UTP) where an aminoallyl group is attached to the uridine base. This modification allows for the incorporation of reactive groups, making it useful for labeling and detection purposes in nucleic acid research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Aa-utp)sodium salt typically involves the chemical modification of uridine triphosphate. The aminoallyl group is introduced through a series of chemical reactions, often involving the use of protective groups to ensure selective modification. The reaction conditions usually require controlled pH, temperature, and the presence of specific catalysts to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure consistency and quality. The final product is often lyophilized to obtain a stable powder form suitable for storage and distribution .
Análisis De Reacciones Químicas
Types of Reactions
(Aa-utp)sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The aminoallyl group can participate in nucleophilic substitution reactions, allowing for the attachment of various functional groups.
Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the uridine base and the triphosphate moiety.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide and sodium borohydride are used for redox reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield labeled nucleotides, while redox reactions can result in modified uridine derivatives .
Aplicaciones Científicas De Investigación
(Aa-utp)sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleotides and oligonucleotides.
Biology: Employed in the study of RNA synthesis and function, as well as in the development of RNA-based therapeutics.
Medicine: Utilized in diagnostic assays and as a tool for studying gene expression and regulation.
Industry: Applied in the production of labeled nucleotides for use in various biochemical assays and research tools
Mecanismo De Acción
The mechanism of action of (Aa-utp)sodium salt involves its incorporation into nucleic acids during synthesis. The aminoallyl group provides a reactive site for further chemical modifications, allowing for the attachment of labels or other functional groups. This enables the detection and analysis of nucleic acids in various experimental settings. The molecular targets include RNA polymerases and other enzymes involved in nucleic acid synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Aminoallyl-ATP: Similar to (Aa-utp)sodium salt but with an adenosine base.
Aminoallyl-CTP: Contains a cytidine base instead of uridine.
Aminoallyl-GTP: Features a guanosine base.
Uniqueness
What sets this compound apart from these similar compounds is its specific use in RNA-related applications due to the uridine base. This makes it particularly valuable in studies involving RNA synthesis, function, and regulation .
Propiedades
Fórmula molecular |
C12H22N3O15P3 |
|---|---|
Peso molecular |
541.24 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-2-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H22N3O15P3/c13-3-1-2-6-4-15(12(19)14-10(6)18)11-9(17)8(16)7(28-11)5-27-32(23,24)30-33(25,26)29-31(20,21)22/h1,3,6-9,11,16-17H,2,4-5,13H2,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22)/b3-1+/t6?,7-,8-,9-,11-/m1/s1 |
Clave InChI |
FNUMKYYYDLGIOO-LJVIUUKQSA-N |
SMILES isomérico |
C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C/C=C/N |
SMILES canónico |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)CC=CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


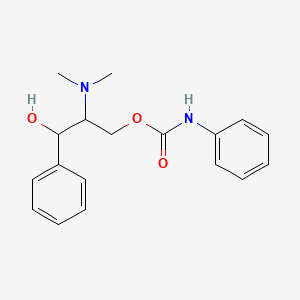
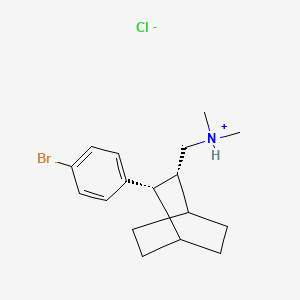
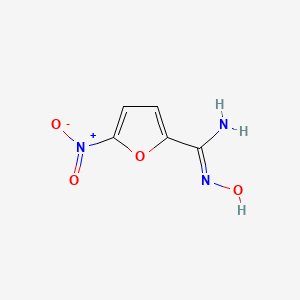
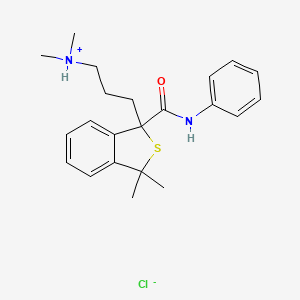

![7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13754386.png)
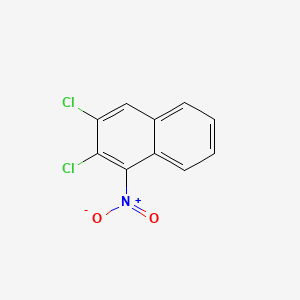
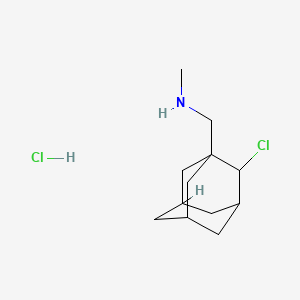

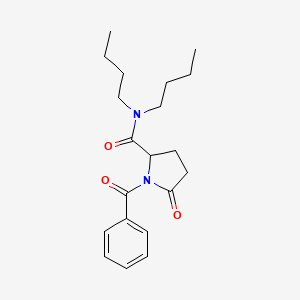
![carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride](/img/structure/B13754416.png)
